N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine
Description
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine is a complex organic compound with a unique structure that combines elements of dibenzoazepine, thiazole, and methoxyphenyl groups
Properties
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3OS/c1-30(28-29-25(20-33-28)21-14-16-24(32-2)17-15-21)18-7-19-31-26-10-5-3-8-22(26)12-13-23-9-4-6-11-27(23)31/h3-6,8-11,14-17,20H,7,12-13,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQDASUXZXNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with a haloketone in the presence of a base.
Coupling Reactions: The final step involves coupling the dibenzoazepine core with the thiazole ring and the methoxyphenyl group using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the dibenzoazepine core, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated dibenzoazepine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylamine: Lacks the thiazole and methoxyphenyl groups, making it less versatile in terms of chemical reactivity.
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine: Lacks the dibenzoazepine core, which may reduce its potential biological activity.
Uniqueness
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine is unique due to its combination of structural elements, which confer a wide range of chemical reactivity and potential biological activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
